6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
6-Methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 1415811-49-2) is a cyclopentaquinoline derivative characterized by a nitro group at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 2. The nitro and methyl substituents influence electronic properties and steric interactions, making it a candidate for targeting biological pathways such as neurotransmitter receptors or enzymatic systems . Its synthesis typically involves multi-step procedures, including cyclization and functional group modifications, as seen in related cyclopentaquinoline derivatives .
Properties
IUPAC Name |
6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-5-8(16(19)20)6-11-9-3-2-4-10(9)13(14(17)18)15-12(7)11/h2-3,5-6,9-10,13,15H,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMGHDYQCQVRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms. Biology: It can be used as a probe to study biological systems and interactions with biomolecules. Medicine: Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and carboxylic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of cyclopentaquinoline derivatives allows for tailored biological activities. Below is a comparative analysis of 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid with analogous compounds:
Table 1: Structural and Pharmacological Comparison
Key Observations :
In contrast, 8-sulfonamide derivatives (e.g., 4BP-TQS) exhibit allosteric modulation of α7 nAChRs, with halogen substituents (Br, F) dictating agonist vs. antagonist behavior . 6-Methyl vs. 6-carbamoyl: Methyl groups increase lipophilicity, possibly enhancing blood-brain barrier penetration, whereas carbamoyl groups in CTCQC enable HTA inhibition, critical for antifungal activity .
Synthetic Accessibility :
- Microwave-assisted synthesis improves yields for derivatives like 2,4,6MP-TQS (), while regioselective nitration (as in Vc) requires precise conditions to avoid byproducts .
Pharmacological Diversity: Minor structural changes (e.g., Br → F in 4BP-TQS vs. 4FP-TQS) drastically alter activity profiles, underscoring the importance of substituent optimization . Carboxylic acid moieties (as in the primary compound and G1-PABA) enhance solubility and facilitate interactions with polar binding pockets .
Biological Activity
6-Methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 354815-34-2) is a member of the cyclopentaquinoline family, known for its diverse biological activities. This compound's structure includes a nitro group and a carboxylic acid moiety, which contribute to its potential pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N2O3
- Molecular Weight : 258.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amine, potentially enhancing its interaction with cellular macromolecules. Additionally, the carboxylic acid may facilitate binding to receptors or enzymes involved in key metabolic pathways.
Biological Activities
Research has indicated that this compound exhibits several important biological activities:
- Anticancer Activity
-
Antimicrobial Properties
- Quinoline derivatives are recognized for their antimicrobial effects. Preliminary evaluations suggest that this compound may possess activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition
Case Studies
A recent study explored the modification of the tetrahydroquinoline scaffold to enhance its anticancer properties. The study synthesized several analogs and tested their effects on renal and pancreatic cancer cells. Notably, compounds derived from similar scaffolds exhibited half-maximal inhibitory concentration (IC50) values below 50 µM against these cell lines .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?
- Methodological Answer : Classical protocols like the Gould–Jacob and Skraup reactions are foundational for constructing the quinoline core. Transition metal-catalyzed cyclization (e.g., palladium-mediated coupling) and nitro-group introduction via nitration of precursor intermediates are critical steps. For example, nitro-substituted dihydroquinoline precursors can be reduced to yield the final compound under controlled conditions . Optimized reaction parameters (temperature, solvent, catalyst) are essential to avoid side products like over-reduced derivatives .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : - and -NMR identify substituent patterns (e.g., methyl at C6, nitro at C8) and confirm cyclopentane ring fusion.
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrocyclopenta[c]quinoline system (e.g., 3a,4,5,9b configurations) and hydrogen-bonding interactions in crystalline form .
- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., CHNO) and fragmentation patterns .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The nitro group introduces thermal and photolytic sensitivity. Storage in amber glass under inert gas (N/Ar) at –20°C is recommended to prevent decomposition. Avoid prolonged exposure to light or moisture, which can lead to nitro-to-amine reduction or hydrolysis of the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound?
- Methodological Answer : Computational tools (DFT) model transition states to predict favorable cyclization pathways. For example, cyclopentane ring formation via intramolecular aldol condensation or [4+2] cycloaddition can be optimized using Lewis acids (e.g., BF-EtO) or microwave-assisted heating to enhance regioselectivity . Reaction monitoring via in-situ IR or HPLC ensures intermediate stability .
Q. How can contradictions in spectral data between synthetic batches be resolved?
- Methodological Answer : Batch inconsistencies (e.g., varying -NMR shifts) often arise from residual solvents or tautomeric equilibria. Purification via preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves homogeneity. Comparative analysis with deuterated analogs or variable-temperature NMR can clarify dynamic processes .
Q. What methodologies are used to study the compound's biological activity and mechanism of action?
- Methodological Answer :
- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative/-positive strains (e.g., E. coli, S. aureus) assess potency. Structure-activity relationship (SAR) studies focus on the nitro group’s role in DNA gyrase inhibition .
- Cellular Uptake : Radiolabeled analogs (e.g., -methyl) track intracellular accumulation via scintillation counting .
- Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding affinity to target enzymes like topoisomerase IV .
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to bacterial topoisomerases. DFT calculations predict electronic properties (e.g., nitro group’s electron-withdrawing effect) that enhance intercalation with DNA. Free-energy perturbation (FEP) studies guide modifications to improve binding kinetics .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
